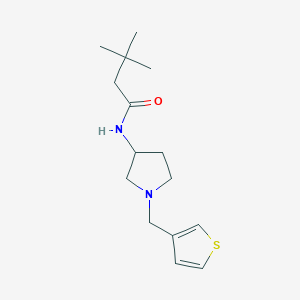

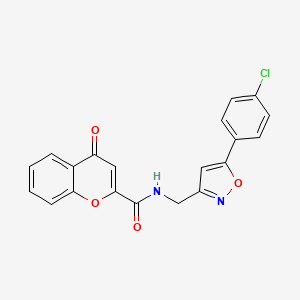

![molecular formula C13H11F3N6O2 B2386646 6-氧代-N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)-1,4,5,6-四氢哒嗪-3-甲酰胺 CAS No. 2034286-95-6](/img/structure/B2386646.png)

6-氧代-N-((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)-1,4,5,6-四氢哒嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H11F3N6O2 and its molecular weight is 340.266. The purity is usually 95%.

BenchChem offers high-quality 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

糖尿病治疗

该化合物是西格列汀药物的关键成分 . 西格列汀是一种口服活性、强效且选择性的二肽基肽酶 IV (DPP4; DPP-IV) 抑制剂 . 它通过抑制 DPP-IV 和体内升高血液中 GLP-1 水平来改善小鼠的葡萄糖耐量 .

药物污染研究

该化合物已在与西格列汀药物产品中亚硝胺污染相关的研究中得到研究 . 该研究使用新开发的分析方法测定亚硝基三唑并吡嗪 (NTTP) 及其前体三唑并吡嗪 .

抗菌活性

与该化合物相关的三唑并[4,3-a]吡嗪衍生物已对其抗菌活性进行了测试 . 测定了针对金黄色葡萄球菌 (S. aureus) 和大肠杆菌 (E. coli) 菌株的最小抑菌浓度 (MIC) .

含能材料合成

以单取代四嗪或四嗪基稠环化合物为起始原料,有效地合成了基于[1,2,4]三唑并[4,3-b][1,2,4,5]四嗪的含能材料 . 这表明该化合物在含能材料领域的潜在应用。

作用机制

Target of Action

The primary target of this compound is dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a potent and selective inhibitor of DPP4 . It binds to DPP4 in a manner that prevents the enzyme from breaking down incretin hormones, thereby prolonging their action . This results in increased insulin release in response to meals and decreased glucagon release .

Biochemical Pathways

By inhibiting DPP4, the compound affects the incretin system , a group of metabolic hormones that decrease blood glucose levels . The inhibition of DPP4 leads to increased levels of GLP-1, an incretin hormone. GLP-1 stimulates insulin secretion, inhibits glucagon secretion, slows gastric emptying, and reduces food intake . All these actions contribute to the regulation of blood glucose levels .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and effectiveness .

Result of Action

The result of the compound’s action is an improvement in blood glucose control . By inhibiting DPP4 and thereby increasing the levels of active incretin hormones, the compound helps to regulate blood glucose levels. This can be beneficial for individuals with type 2 diabetes .

Action Environment

Environmental factors such as diet, exercise, and other medications can influence the action, efficacy, and stability of this compound . For example, a diet high in carbohydrates can increase blood glucose levels and may require a higher dose of the compound for effective control . Regular exercise can enhance the body’s sensitivity to insulin, potentially enhancing the compound’s effectiveness . Other medications can interact with the compound, affecting its metabolism and excretion .

属性

IUPAC Name |

6-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N6O2/c14-13(15,16)7-2-1-5-22-9(19-21-11(7)22)6-17-12(24)8-3-4-10(23)20-18-8/h1-2,5H,3-4,6H2,(H,17,24)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJIFPXPZQHXKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2386568.png)

![8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2386570.png)

![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)

![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2386573.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2386578.png)

![1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2386579.png)

![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)

![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2386585.png)